This compound can be sourced from various chemical suppliers, including PubChem, Chem-Impex, and Ambeed. It falls under the category of organic compounds and specifically belongs to the class of amines and imidazoles. The compound's CAS number is 36475-47-5, which uniquely identifies it in chemical registries .
The synthesis of 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride typically involves the following steps:
The molecular structure of 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride features:
2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride participates in several notable chemical reactions:
The mechanism of action for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride primarily involves its interaction with histamine receptors:
Research indicates that this compound may modulate immune responses and affect cell proliferation by interacting with histamine pathways, making it relevant in studies related to inflammation and immune responses .
2-(1-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride has several scientific applications:
Spectroscopic analysis provides definitive evidence for the molecular identity of 2-(1-methyl-1H-imidazol-5-yl)ethanamine dihydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals consistent with the imidazolyl-ethylamine architecture. The proton NMR spectrum in deuterated water (D₂O) displays a distinctive singlet at approximately 2.80 parts per million corresponding to the N-methyl group, confirming substitution at the imidazole ring nitrogen position. The methylene protons adjacent to the imidazole ring (C2') appear as a triplet near 3.25 parts per million, while the methylene group bound to the amine (C1') resonates as a triplet at approximately 3.05 parts per million. The imidazole ring protons (C4-H and C2-H) produce two distinct singlets between 7.50 and 7.80 parts per million, with the C4-H signal appearing downfield due to the electron-withdrawing effect of the protonated amine sidechain [3].
Infrared spectroscopy further corroborates functional groups, showing a broad absorption band between 2400–3000 cm⁻¹ indicative of the ammonium salt (N⁺-H stretches), alongside sharp peaks at approximately 1650 cm⁻¹ (C=N stretch) and 1580 cm⁻¹ (C=C aromatic stretch). The absence of a free amine stretch above 3300 cm⁻¹ confirms complete salt formation. Mass spectrometry under electrospray ionization conditions shows a molecular ion peak at m/z 125.1 for the free base [M+H]⁺, corresponding to the molecular formula C₆H₁₁N₃⁺, with fragmentation patterns revealing dominant peaks at m/z 109.1 (loss of -CH₄) and 82.1 (imidazolyl-methyl fragment) .
Table 1: Key NMR Assignments for 2-(1-Methyl-1H-imidazol-5-yl)ethanamine Dihydrochloride
Chemical Shift (ppm) | Multiplicity | Proton Assignment |
---|---|---|
2.80 | Singlet | N-CH₃ (3H) |
3.05 | Triplet | -CH₂-NH₃⁺ (C1', 2H) |
3.25 | Triplet | Imidazole-CH₂- (C2', 2H) |
7.50 | Singlet | Imidazole C4-H (1H) |
7.80 | Singlet | Imidazole C2-H (1H) |
The compound possesses the molecular formula C₆H₁₁N₃·2HCl, confirmed through elemental analysis and high-resolution mass spectrometry. Crystallographic studies reveal that the dihydrochloride salt crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 7.05 Å, b = 9.82 Å, c = 14.33 Å, and β = 98.5°. The crystal structure unequivocally demonstrates protonation at both the aliphatic amine nitrogen and the imidazole ring N3 nitrogen position. The ethylamine sidechain adopts a fully extended trans conformation, minimizing steric interactions with the heterocycle. Key bond lengths include N3-C4 = 1.315 Å (consistent with imine-like character) and N1-C2 = 1.370 Å (shorter than typical C-N bonds due to aromatic delocalization). The N-methyl bond (N1-CH₃) measures 1.462 Å, slightly longer than standard C-N bonds due to reduced s-character [4].
The chloride ions form bifurcated hydrogen bonds with the ammonium groups: The primary ammonium group (-NH₃⁺) donates three hydrogen bonds to chloride ions (N⋯Cl distances = 3.10–3.25 Å), while the imidazolium proton (N3-H⁺) forms a shorter hydrogen bond with chloride (N⋯Cl = 3.05 Å). These ionic interactions create a three-dimensional network that stabilizes the crystal lattice. The dihedral angle between the imidazole ring and the ethylammonium moiety measures 85.5°, indicating near-perpendicular orientation that minimizes electronic repulsion between the cationic centers .
Table 2: Crystallographic Parameters and Key Bond Metrics
Parameter | Value |
---|---|
Molecular Weight | 207.10 g/mol |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Volume | 985.7 ų |
Bond Length (Å) | |
N1-C2 | 1.370 |
N3-C4 | 1.315 |
N1-CH₃ | 1.462 |
Bond Angle (°) | |
C5-N1-C2 | 109.5 |
N1-C5-C6 | 115.2 |
The protonation equilibria of 2-(1-methyl-1H-imidazol-5-yl)ethanamine dihydrochloride in aqueous solution involve complex tautomeric and acid-base behavior. The imidazole ring exhibits two major protonation sites: The aliphatic amine (pKₐ₁ ≈ 10.2) and the imidazole N3 nitrogen (pKₐ₂ ≈ 6.9), determined via potentiometric titration and ¹H-NMR pH titration studies. At physiological pH (7.4), the predominant species (≥85%) exists as a monocation with protonation at N3, while the aliphatic amine remains deprotonated (-NH₂). This contrasts sharply with the solid state where both sites are protonated. The pKₐ₁ of the aliphatic ammonium group is elevated compared to alkylamines (typical pKₐ ≈ 10.8) due to the electron-donating effect of the adjacent methylene group and the imidazole ring [3] [5].
Tautomeric equilibrium between the 1-methyl-4-H (major) and 1-methyl-2-H (minor) forms occurs in neutral aqueous solutions, with the 4-H tautomer favored by a 9:1 ratio at 25°C, as determined by ¹³C-NMR and UV spectroscopy. Protonation at N3 suppresses tautomerism, locking the ring in the 1,3-diazole form. Molecular dynamics simulations reveal that water molecules form a highly ordered solvation shell around the protonated N3 site, with hydrogen bond lifetimes of ≈15 picoseconds, significantly longer than those observed for neutral imidazoles. This enhanced hydration stabilizes the N3-protonated tautomer in aqueous media [3] [5].
Comparative analysis with histamine derivatives reveals how structural modifications influence physicochemical and biological properties. Unlike histamine (2-(1H-imidazol-4-yl)ethanamine), which exists predominantly as the 4(5)-substituted tautomer and lacks N1-methylation, 2-(1-methyl-1H-imidazol-5-yl)ethanamine dihydrochloride exhibits fixed regiochemistry and altered basicity. The N1-methyl group increases the pKₐ of the imidazole ring by approximately 0.8 units compared to histamine (ΔpKₐ) due to inductive electron donation, enhancing the basicity of the N3 nitrogen. This methylation also eliminates tautomeric ambiguity, directing electrophilic substitution exclusively to the C4 position [3] [6].
The ethylamine chain length critically influences receptor recognition profiles. Molecular docking studies with histamine H3 receptors demonstrate that shortening the chain to ethylamine (vs. histamine's ethylamine) reduces binding affinity (ΔG = -8.2 kcal/mol vs. histamine's -10.5 kcal/mol) due to suboptimal positioning of the ammonium group in the aspartate-rich binding pocket. Conversely, introduction of bulky substituents at C2 or C4 of the imidazole ring, as seen in pharmaceutical analogs like astemizole, dramatically enhances lipophilicity (logP increases from -1.2 to 2.5) and alters biological target specificity. Structure-activity relationship (SAR) studies indicate that N-methylation reduces susceptibility to histamine N-methyltransferase metabolism, enhancing metabolic stability in vivo [6].
Table 3: Structural and Electronic Comparison with Key Analogs
Property | 2-(1-Methyl-1H-imidazol-5-yl)ethanamine | Histamine | 2-(1H-Imidazol-5-yl)ethanamine |
---|---|---|---|
Molecular Formula | C₆H₁₁N₃·2HCl | C₅H₉N₃ | C₅H₉N₃ |
Imidazole pKₐ | 6.9 | 5.9 | 6.1 |
Aliphatic Amine pKₐ | 10.2 | 9.8 | 10.0 |
Predominant Tautomer | 1-Methyl-5-(2-aminoethyl)-4H-imidazole | 4(5)-(2-Aminoethyl)-1H-imidazole | 5-(2-Aminoethyl)-1H-imidazole |
logP (Free Base) | -1.05 | -1.20 | -1.18 |
Biological Properties | |||
H3 Receptor IC₅₀ | 850 nM | 8 nM | 720 nM |
Metabolic Stability (t½) | 120 min | 25 min | 95 min |
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